molecular formula C6H7ClN2O2 B185016 (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid CAS No. 180741-31-5

(4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid

Cat. No. B185016
CAS RN: 180741-31-5
M. Wt: 174.58 g/mol
InChI Key: GKOXLQBPFJJJGU-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid” is a biochemical that is used in proteomics research . It is also known as “(4-Chloro-3-methyl-pyrazol-1-yl)-acetyl chloride” and has a molecular formula of C6H6Cl2N2O and a molecular weight of 193.03 .

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis and Bromination: The reaction of 3-amino-5-methyl-1H-pyrazole with various compounds in acetic acid under reflux conditions leads to the synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines (Martins et al., 2009).
  • Crystal Structure and Computational Study: A study on pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, revealed insights into their molecular structure through X-ray diffraction and density-functional-theory calculations (Shen et al., 2012).

Medicinal Chemistry and Pharmacology

  • Synthesis of Pyrazolines for Pharmacological Study: A series of 1-acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines were synthesized and screened for analgesic and anti-inflammatory activity, showing comparable activity to standard drugs (Girisha et al., 2010).
  • Angiotensin Converting Enzyme (ACE) Inhibitors: Novel compounds, including 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles, were synthesized and evaluated for their ACE inhibitory activity. Certain chalcones showed better activity compared to pyrazole analogues (Kantevari et al., 2011).

Anticancer Properties

  • Anticancer Properties of Pyrazole Derivatives: Pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate showed significant in vitro antiproliferative activity, with some compounds outperforming the anticancer agent paclitaxel (Jose, 2017).

Chemical Sensing and Corrosion Inhibition

  • Fluorescent Sensor for Zinc Ion: A pyrazoline derivative was synthesized as a selective fluorescent sensor for zinc ion detection, showing high selectivity and a low detection limit (Gong et al., 2011).
  • Corrosion Inhibition of Mild Steel: Pyrazoline derivatives demonstrated potential as corrosion inhibitors for mild steel in acidic media, with high inhibition efficiencies and insights provided by experimental and computational studies (Lgaz et al., 2018; Lgaz et al., 2020).

Mechanism of Action

Target of Action

The primary targets of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction results in changes to the target that lead to the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts their normal functioning, leading to their inhibition . This disruption affects downstream effects, resulting in the compound’s antileishmanial and antimalarial activities .

Pharmacokinetics

The compound’s molecular weight of 17459 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .

Result of Action

The result of the action of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is the inhibition of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Safety and Hazards

The safety and hazards associated with “(4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid” are not specified in the search results. It is advised that this compound be used for research purposes only and not for medicinal, household, or other uses .

Future Directions

The future directions for research involving “(4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid” are not specified in the search results. Given its use in proteomics research , potential future directions could involve further exploration of its interactions with proteins and other biomolecules.

properties

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-5(7)2-9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOXLQBPFJJJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390862
Record name (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid

CAS RN

180741-31-5
Record name (4-Chloro-3-methyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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